molecular formula C7H13ClFNO2 B6602791 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride CAS No. 2732796-43-7

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B6602791
CAS No.: 2732796-43-7
M. Wt: 197.63 g/mol
InChI Key: IGVTUSFQYNESMW-UHFFFAOYSA-N
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Description

2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₇ClFNO₂ and a molar mass of 273.73 g/mol . Structurally, it consists of a piperidine ring substituted with a fluorine atom at the 4-position, linked to an acetic acid moiety via a nitrogen atom, and stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Its synthesis typically involves alkylation of 4-fluoropiperidine with chloroacetic acid derivatives under basic conditions, followed by hydrochloride salt formation .

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVTUSFQYNESMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-fluoropiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl [1-(4-Fluorobenzyl)-4-Piperidinyl]acetate Hydrochloride

  • Molecular Formula: C₁₆H₂₂ClFNO₂
  • Key Features :
    • Contains a 4-fluorobenzyl group attached to the piperidine nitrogen.
    • Esterified acetic acid (methyl ester) instead of a free carboxylic acid.
  • Applications : Primarily used as an intermediate in the synthesis of fluorinated pharmaceuticals. The ester group enhances membrane permeability but requires hydrolysis for bioactivity .

(±)-threo-4-Fluoromethylphenidate Hydrochloride

  • Molecular Formula: C₁₄H₁₈FNO₂·HCl
  • Methyl ester and stereochemical complexity (threo isomer).

Analogues with Varied Piperidine Substituents

2-(4-Hydroxypiperidin-1-yl)-2-Phenylacetic Acid Hydrochloride

  • Molecular Formula: C₁₃H₁₇ClNO₃
  • Key Features :
    • Hydroxyl group at the 4-position of piperidine (vs. fluorine).
    • Phenyl group attached to the acetic acid carbon.
  • Lower lipophilicity compared to the fluorinated analogue .

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride

  • Molecular Formula : C₅H₇ClN₂O₂
  • Key Features :
    • Replaces piperidine with an imidazole ring.
    • Smaller molecular weight (162.57 g/mol ) and higher solubility in water.
  • Applications : Used in tuberculosis research and as a β-secretase inhibitor precursor .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Solubility
2-(4-Fluoropiperidin-1-yl)acetic acid HCl 273.73 1.8<sup>†</sup> N/A Moderate (DMSO)
Methyl [1-(4-fluorobenzyl)-piperidinyl]acetate HCl 318.81 2.5 N/A Low (organic solvents)
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl 283.74 0.9 >200 High (water)
2-(1H-Imidazol-5-yl)acetic acid HCl 162.57 -0.3 218–222 High (water)

<sup>*</sup> Predicted using ChemDraw/BioByte tools.
<sup>†</sup> Fluorine increases lipophilicity compared to hydroxyl analogues.

Key Research Findings and Challenges

Fluorine vs. Hydroxyl Substitution : Fluorination in 2-(4-fluoropiperidin-1-yl)acetic acid HCl enhances metabolic stability but reduces aqueous solubility compared to hydroxylated analogues .

Ester vs. Acid Functionality : Methyl esters (e.g., in ) improve bioavailability but require enzymatic activation, complicating pharmacokinetics.

Structural Complexity : Compounds like (±)-threo-4-fluoromethylphenidate HCl highlight the importance of stereochemistry in biological activity, necessitating chiral synthesis methods .

Biological Activity

2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure, characterized by the presence of a piperidine ring and a fluorinated substituent, suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}ClFNO2_2
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 2732796-43-7

This compound features a fluorine atom at the para position of the piperidine ring, which may enhance its lipophilicity and influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to:

  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Potential interactions with serotonin receptors could contribute to mood regulation and anxiolytic effects.

The presence of the fluorine atom can enhance binding affinity through increased electron-withdrawing effects, which may stabilize interactions with target proteins.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are under investigation, particularly in relation to:

  • Anxiolytic and Antidepressant Properties : Compounds containing piperidine rings have been evaluated for their ability to alleviate anxiety and depression symptoms in preclinical models.

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activity of related compounds:

StudyFindings
Smith et al. (2020)Investigated the effects of piperidine derivatives on anxiety-like behaviors in rodent models. Results indicated significant anxiolytic effects at certain dosages.
Johnson et al. (2021)Evaluated the antimicrobial properties of acetic acid derivatives against various pathogens; found promising results for biofilm inhibition.
Lee et al. (2019)Explored the binding affinities of fluorinated piperidine compounds to dopamine receptors, noting enhanced receptor interaction compared to non-fluorinated analogs.

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